

N,N-Dimethylethylamine: A Technical Guide to its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-dimethylethylamine*

Cat. No.: B1200065

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylethylamine (DMEA), a tertiary amine with the chemical formula C₄H₁₁N, is a versatile and industrially significant compound.^{[1][2][3]} Characterized by its strong, fishy, ammonia-like odor, this colorless to pale yellow liquid plays a crucial role as a catalyst and intermediate in various chemical processes.^[1] While not known to have a significant natural occurrence, its synthetic production is well-established, catering to demands in foundry, polymer, pharmaceutical, and agrochemical industries.^{[1][4]} This technical guide provides an in-depth exploration of the history, synthesis, properties, and applications of **N,N-dimethylethylamine**.

Historical Context

The precise discovery of **N,N-dimethylethylamine** is not attributed to a single individual or a specific date. Its recognition emerged from systematic studies on aliphatic amines conducted in the early 20th century.^[1] The development of industrial synthesis methods for amines, such as the reaction of alcohols with ammonia, paved the way for the large-scale production of compounds like DMEA.^{[5][6]} The primary impetus for its industrial synthesis has been its utility as a potent catalyst, particularly in the foundry industry for the "cold box" process of producing sand cores for metal casting.^[7]

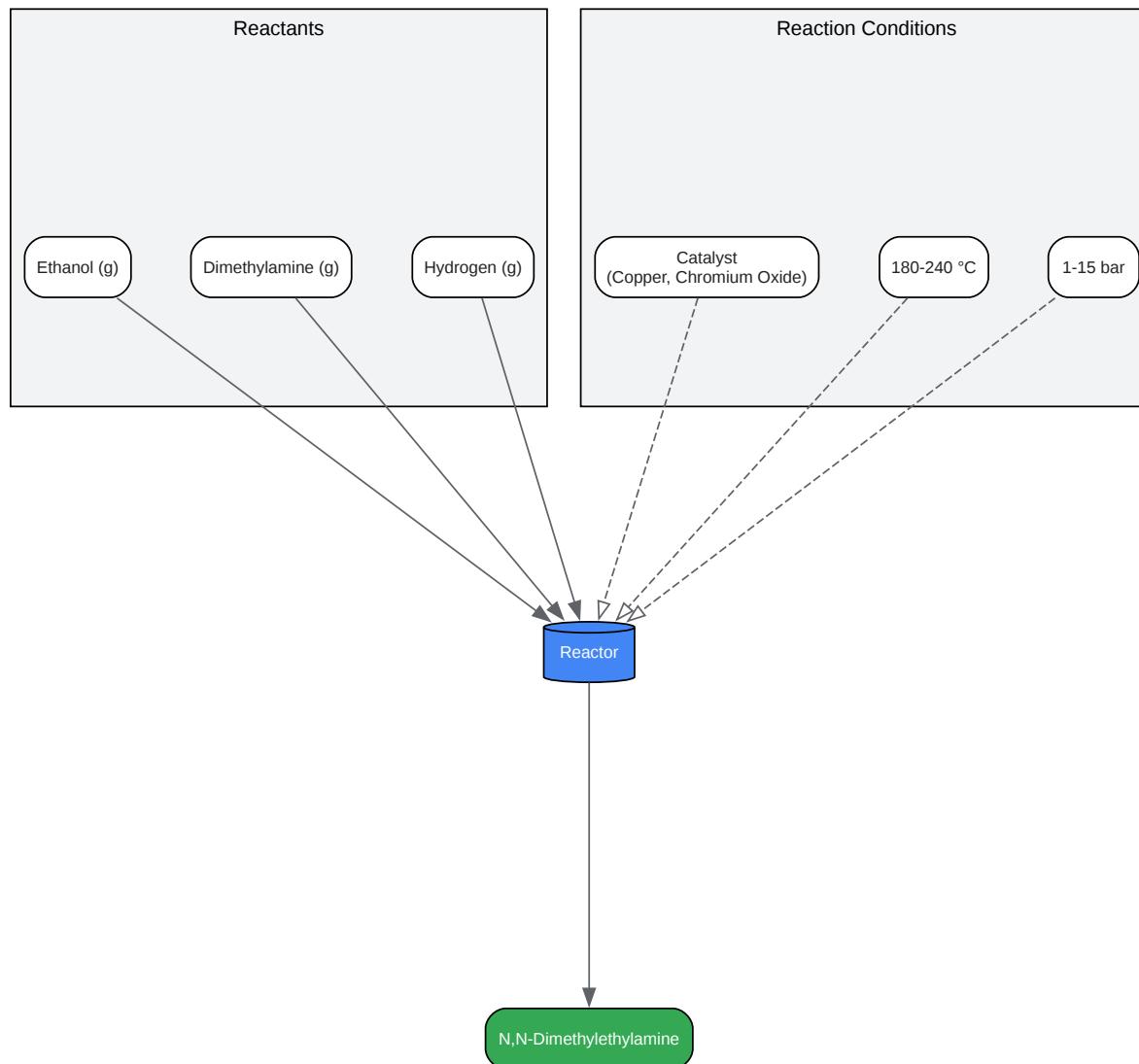
Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of **N,N-dimethylethylamine** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₄ H ₁₁ N	[1] [2] [3] [8] [9]
Molecular Weight	73.14 g/mol	[2] [8] [9]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Strong, fishy, ammonia-like	[1] [8]
Boiling Point	36-38 °C	[2]
Melting Point	-140 °C	[2]
Density	0.675 g/mL at 25 °C	[2]
Flash Point	-12 °C	[2]
Solubility	Miscible with water and common organic solvents	[1]
pKa (of conjugate acid)	10.16	[2]

Synthesis of N,N-Dimethylethylamine

Several synthetic routes to **N,N-dimethylethylamine** have been developed, with the choice of method often depending on the desired scale and available starting materials. Key industrial methods include the reaction of ethanol with dimethylamine and the reductive amination of acetaldehyde.


Reaction of Ethanol with Dimethylamine

This industrial process involves the reaction of gaseous ethanol with a mixture of hydrogen and dimethylamine in the presence of a hydrogenation-dehydrogenation catalyst.

Experimental Protocol:

A gaseous mixture of ethanol, dimethylamine, and hydrogen is passed through a reactor containing a catalyst composed of copper, chromium oxide, and potentially other metal oxides. [7] The reaction is typically carried out at temperatures between 180 and 240 °C and pressures ranging from 1 to 15 bar.[7] The molar ratio of dimethylamine to ethanol is maintained between 0.25 and 0.6, while the hydrogen to ethanol molar ratio is kept between 3 and 10.[7] Under these conditions, high yields of **N,N-dimethylethylamine** can be achieved, with reported yields relative to the dimethylamine used reaching up to 97.0%. [7]

Industrial Synthesis of N,N-Dimethylethylamine

[Click to download full resolution via product page](#)

Caption: Industrial Synthesis of **N,N-Dimethylethylamine**.

Reductive Amination of Acetaldehyde with Dimethylamine

This method involves the reaction of acetaldehyde with dimethylamine in the presence of a reducing agent and a catalyst.

Experimental Protocol:

Acetaldehyde and dimethylamine are reacted in the presence of a catalyst, such as nickel or palladium, under a hydrogen atmosphere.^[1] This reaction proceeds via the formation of an iminium ion intermediate, which is then reduced to form the tertiary amine. This method is a common and versatile approach for the synthesis of various amines.

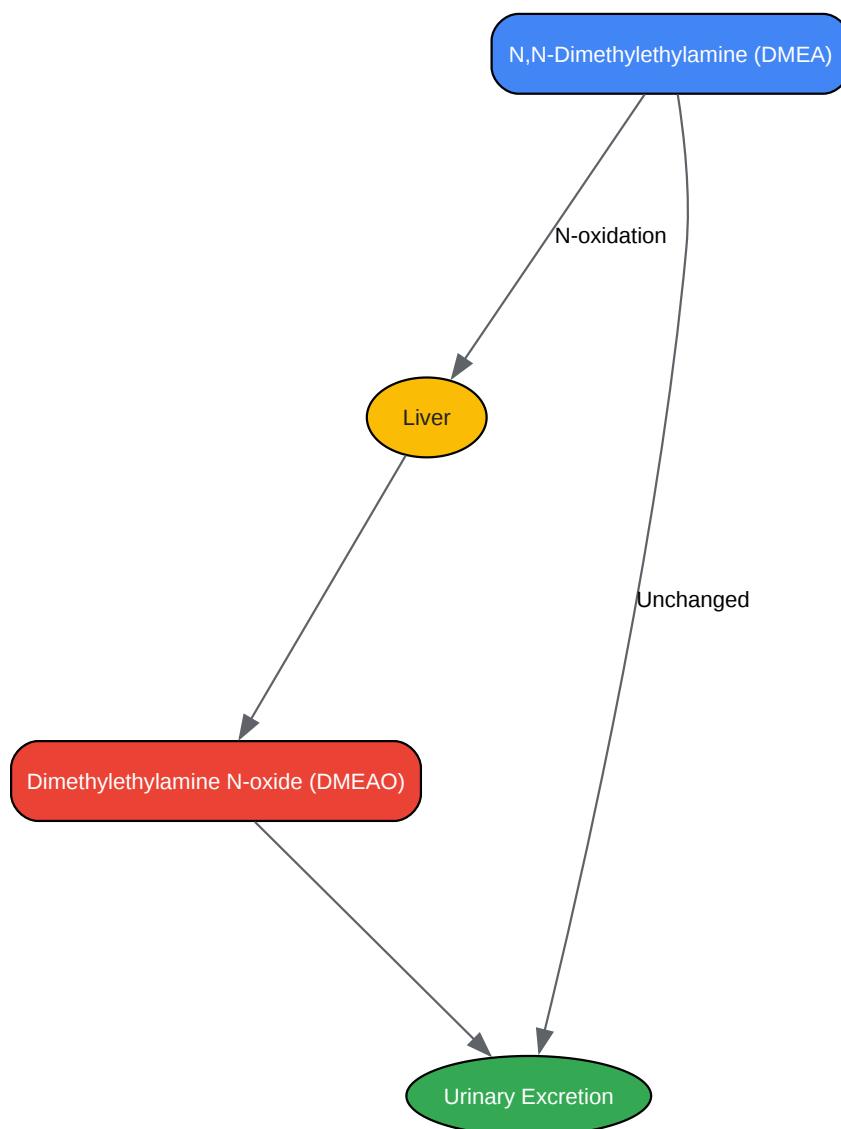
Reaction of Ethylene with Dimethylamine

Another synthetic approach involves the direct reaction of ethylene with dimethylamine in the presence of a suitable catalyst.

Experimental Protocol:

A mixture of dimethylamine and an inert solvent like 1,4-dioxane is placed in a stainless steel autoclave.^[10] A ruthenium-based catalyst, such as $[\text{Ru}(\text{NH}_3)_4(\text{OH})\text{Cl}]\text{Cl}\cdot 2\text{H}_2\text{O}$, is added, and the autoclave is pressurized with ethylene.^[10] The reaction yields a mixture of **N,N-dimethylethylamine** and N,N-diethylmethylamine.^[10]

Applications


N,N-Dimethylethylamine has a range of industrial applications, primarily leveraging its catalytic activity and its role as a chemical intermediate.

- Foundry Industry: It is extensively used as a catalyst in the "cold-box" sand core production process for metal casting.^{[1][7]}
- Polymer Chemistry: DMEA serves as a curing agent for epoxy resins and in the polymerization of polyamides.^[2]
- Chemical Synthesis: It acts as an intermediate in the synthesis of quaternary ammonium compounds, which have applications as surfactants and phase-transfer catalysts.^{[1][4]}
- Other Applications: It is also used as a stabilizer for chlorinated hydrocarbons and as an anti-livering agent in certain enamels.^[1]

Metabolism

In humans, **N,N-dimethylethylamine** is metabolized in the liver. The primary metabolic pathway involves N-oxidation to form dimethylethylamine N-oxide (DMEA).^[8] This metabolite, along with the unchanged parent compound, is then excreted in the urine.^[8]

Metabolism of N,N-Dimethylethylamine

[Click to download full resolution via product page](#)

Caption: Metabolism of **N,N-Dimethylethylamine**.

Conclusion

N,N-Dimethylethylamine, a product of modern industrial chemistry, has established itself as a cornerstone catalyst and intermediate in several key manufacturing sectors. While its discovery was a gradual process rooted in the systematic exploration of aliphatic amines, its synthesis is now well-understood and optimized for large-scale production. The continued importance of the foundry and polymer industries, coupled with its utility in fine chemical synthesis, ensures that **N,N-dimethylethylamine** will remain a compound of significant industrial relevance. Further research may yet uncover new applications for this versatile tertiary amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. N,N-Dimethylethylamine - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Amine | Organic Chemistry, Structure & Uses | Britannica [britannica.com]
- 6. Amine - Occurrence, Sources | Britannica [britannica.com]
- 7. EP0024225A1 - Process for the preparation of dimethylethyl amine - Google Patents [patents.google.com]
- 8. Dimethylethylamine | C4H11N | CID 11723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N,N-Dimethylethylamine synthesis - chemicalbook [chemicalbook.com]
- 10. prepchem.com [prepchem.com]

- To cite this document: BenchChem. [N,N-Dimethylethylamine: A Technical Guide to its Discovery, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1200065#discovery-and-history-of-n-n-dimethylethylamine\]](https://www.benchchem.com/product/b1200065#discovery-and-history-of-n-n-dimethylethylamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com